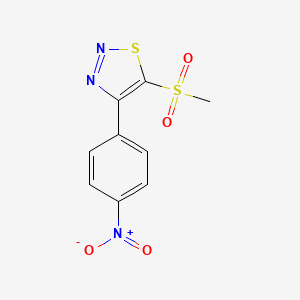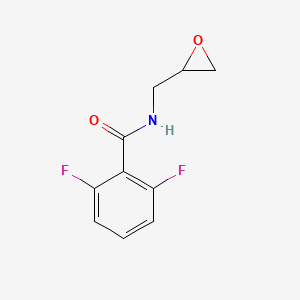
2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide is a chemical compound with the molecular formula C10H9F2NO2 and a molecular weight of 213.18 g/mol . This compound is characterized by the presence of two fluorine atoms on the benzene ring and an oxirane (epoxide) group attached to the amide nitrogen. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with oxirane-2-methanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form a diol.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2,6-difluoro-N-(2,3-dihydroxypropyl)benzamide.
Reduction: Formation of 2,6-difluoro-N-(2-hydroxypropyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The oxirane group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The fluorine atoms on the benzene ring enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluoro-N-(1-(4-hydroxy-2-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzamide: A compound with similar structural features but different functional groups, used as a CRAC channel inhibitor.
2,6-Difluoro-3-methoxybenzamide: A related compound with a methoxy group instead of the oxirane group, known for its FtsZ inhibition activity.
Uniqueness
2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide is unique due to the presence of both the oxirane and difluorobenzamide moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H9F2NO2 |
|---|---|
Peso molecular |
213.18 g/mol |
Nombre IUPAC |
2,6-difluoro-N-(oxiran-2-ylmethyl)benzamide |
InChI |
InChI=1S/C10H9F2NO2/c11-7-2-1-3-8(12)9(7)10(14)13-4-6-5-15-6/h1-3,6H,4-5H2,(H,13,14) |
Clave InChI |
JSZVCLFAOUJLFS-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CNC(=O)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



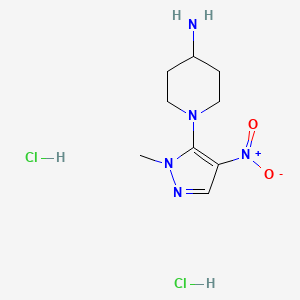
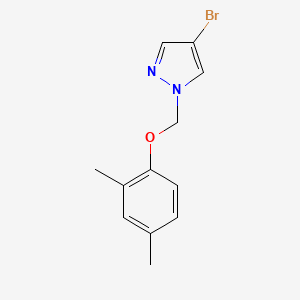

![1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B11791940.png)
![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11791946.png)


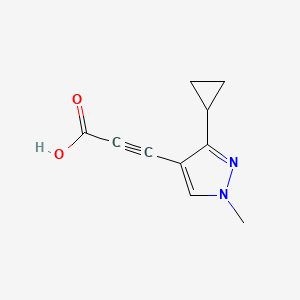
![tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11791976.png)

![2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791981.png)

